REACTION_CXSMILES
|
C([Li])CCC.CN(C)[CH2:8][CH2:9][N:10](C)[CH2:11][CH2:12]N(C)C.[F:18][C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1.C(C1C=CN=CC=1)#N.C1C[O:37][CH2:36][CH2:35]1>>[F:18][C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:20]=1[C:36]([C:35]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)=[O:37]
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Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(CCN(C)C)C)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 2 hr during which time it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C. slowly
|
Type
|
CUSTOM
|
Details
|
quenched with ammonium chloride solution
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Type
|
ADDITION
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Details
|
The mixture was diluted with ether
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
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Details
|
The organic layer was washed with water and 3N hydrochloric acid
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Type
|
STIRRING
|
Details
|
The acid washes were stirred for 2 hr and basified with sodium hydroxide
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The basic mixture was extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
the ether solution concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica eluting with ethyl acetate-hexane (20:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C2=CC=NC=C2)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |